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molecular formula C9H14N2 B046643 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine CAS No. 120739-86-8

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine

Cat. No. B046643
M. Wt: 150.22 g/mol
InChI Key: DQCSAZILCMXZRP-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

The reaction according to Reference Example 11 was carried out using (2,6-dimethyl-4-pyridyl)methyl chloride in lieu of 2,6-dichloro-3-pyridylmethyl chloride to give the title compound as oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8]Cl)[CH:5]=[C:4]([CH3:10])[N:3]=1.Cl[C:12]1C(CCl)=CC=C(Cl)[N:13]=1>>[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][NH:13][CH3:12])[CH:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC(=C1)CCl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=C1)CNC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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